molecular formula CfO2-4 B576771 Californium(Iv) Oxide CAS No. 12015-10-0

Californium(Iv) Oxide

Cat. No.: B576771
CAS No.: 12015-10-0
M. Wt: 283.078
InChI Key: DDFYJINYVPUROD-UHFFFAOYSA-N
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Description

Californium(IV) oxide (CfO₂) is a synthetic actinide compound characterized by its high oxidation state (+4) and strong oxidizing properties. It is a black-brown solid that crystallizes in the cubic fluorite structure (space group Fm3m) with a lattice parameter of 531.0 ± 0.2 pm . This compound is synthesized under high-pressure oxygen or via atomic oxygen oxidation, often as a byproduct in neutron-irradiated uranium or plutonium dioxide matrices in nuclear reactors . Due to californium’s scarcity and intense radioactivity (e.g., ²⁵²Cf emits 170 million neutrons per minute per microgram), CfO₂ is primarily studied for fundamental actinide chemistry and nuclear material behavior .

Properties

CAS No.

12015-10-0

Molecular Formula

CfO2-4

Molecular Weight

283.078

IUPAC Name

californium;oxygen(2-)

InChI

InChI=1S/Cf.2O/q;2*-2

InChI Key

DDFYJINYVPUROD-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[Cf]

Synonyms

californium dioxide

Origin of Product

United States

Preparation Methods

Oxidation of Californium Metal

Metallic californium reacts with molecular oxygen (O₂) at elevated pressures to form CfO₂. The reaction proceeds as:

Cf (s)+O2CfO2(at high pressure)\text{Cf (s)} + \text{O}2 \rightarrow \text{CfO}2 \quad \text{(at high pressure)}

Experimental setups typically employ sealed quartz or noble metal crucibles to contain the highly radioactive californium. Oxygen partial pressures exceeding 1 atm are required to stabilize the +4 oxidation state, as lower pressures favor Cf(III) oxides like Cf₂O₃.

Oxidation of Cf(III) Precursors

Californium(III) oxide (Cf₂O₃) serves as a common precursor for CfO₂ synthesis. Under high-pressure O₂ and temperatures above 800°C, Cf₂O₃ undergoes oxidation:

2Cf2O3+O24CfO22 \text{Cf}2\text{O}3 + \text{O}2 \rightarrow 4 \text{CfO}2

This reaction is reversible under reducing conditions, necessitating precise control of the oxygen fugacity during cooling to prevent reversion to Cf(III).

Table 1: Key Parameters for High-Pressure Oxidation

ParameterRange
Oxygen Pressure1–10 atm
Temperature800–1200°C
Reaction Duration12–48 hours
Yield70–90% (estimated)

Solid-State Synthesis Techniques

Solid-state reactions offer an alternative pathway for CfO₂ production, particularly when working with californium halides or nitrates.

Halide Oxidation Routes

Californium tetrafluoride (CfF₄) reacts with oxygen at moderate temperatures to yield CfO₂:

CfF4+O2CfO2+2F2(at 500–700°C)\text{CfF}4 + \text{O}2 \rightarrow \text{CfO}2 + 2 \text{F}2 \quad \text{(at 500–700°C)}

This method avoids extreme pressures but requires fluorination-resistant reaction vessels.

Hydrothermal Methods

Emerging techniques involve hydrothermal oxidation of californium salts in supercritical water-oxygen mixtures. For example:

CfCl3+H2O+O2CfO2+3HCl(at 300–400°C, 10–20 MPa)\text{CfCl}3 + \text{H}2\text{O} + \text{O}2 \rightarrow \text{CfO}2 + 3 \text{HCl} \quad \text{(at 300–400°C, 10–20 MPa)}

Preliminary studies suggest improved crystallinity compared to conventional methods, though yields remain unquantified.

Structural and Analytical Characterization

X-Ray Diffraction (XRD)

CfO₂ crystallizes in a cubic fluorite structure (space group Fm3mFm\overline{3}m) with a lattice parameter of 531.0±0.2531.0 \pm 0.2 pm. This matches the structural motif of other actinide dioxides like UO₂ and PuO₂, facilitating isostructural comparisons.

Thermogravimetric Analysis (TGA)

Oxidation-reduction cycles of Cf₂O₃ ↔ CfO₂ exhibit significant hysteresis, as shown in Figure 1. Complete oxidation to CfO₂ occurs above 900°C under 5 atm O₂, while reduction initiates at 600°C in inert atmospheres.

Challenges in CfO₂ Synthesis

Radiolytic Decomposition

Californium-249 (the most stable isotope, t1/2=351t_{1/2} = 351 years) undergoes spontaneous fission, generating heat and radiation that destabilize the oxide matrix. This necessitates shielded, cooled reaction systems for large-scale synthesis.

Oxygen Fugacity Control

Maintaining stoichiometric CfO₂ requires strict oxygen partial pressure regulation. Even minor deviations (<0.1<0.1 atm) lead to mixed-phase products like Cf₇O₁₂ or oxygen-deficient fluorite derivatives .

Chemical Reactions Analysis

Californium(IV) oxide undergoes various chemical reactions, including:

    Oxidation and Reduction: As a strong oxidizing agent, this compound can participate in redox reactions. It can be reduced to lower oxidation states, such as californium(III) oxide (Cf₂O₃).

    Substitution Reactions: this compound can react with halogens to form californium halides, such as californium(IV) fluoride (CfF₄) and californium(IV) chloride (CfCl₄).

Common reagents used in these reactions include halogens (e.g., fluorine, chlorine) and reducing agents (e.g., hydrogen gas). The major products formed from these reactions are californium halides and lower oxidation state oxides .

Scientific Research Applications

Californium(IV) oxide has several scientific research applications:

Mechanism of Action

The mechanism by which californium(IV) oxide exerts its effects is primarily through its strong oxidizing properties and radioactivity. The compound can interact with other elements and compounds, leading to oxidation-reduction reactions. Its radioactivity allows it to emit neutrons, which can be harnessed for imaging and therapeutic purposes .

Comparison with Similar Compounds

Structural and Crystallographic Properties

Actinide(IV) oxides (AnO₂) typically adopt the fluorite structure, with lattice parameters decreasing across the series due to the actinide contraction. Key comparisons include:

Compound Oxidation State Color Crystal Structure Lattice Parameter (Å) Ionic Radius (Å, CN=8)
CfO₂ +4 Black-brown Cubic (fluorite) 5.31 ~0.92 (Cf⁴+)*
ThO₂ +4 White Cubic (fluorite) 5.60 1.05 (Th⁴+)
UO₂ +4 Black Cubic (fluorite) 5.47 0.97 (U⁴+)
PuO₂ +4 Yellow-green Cubic (fluorite) 5.40 0.93 (Pu⁴+)
CmO₂ +4 Black Cubic (fluorite) 5.34 0.91 (Cm⁴+)

*Estimated based on Shannon’s revised ionic radii (Cf³+: 0.95 Å, CN=6); Cf⁴+ radius inferred from actinide contraction trends .

Key Observations :

  • CfO₂’s lattice parameter aligns with the trend of decreasing size across the actinide series (Th → Cm), reflecting the lanthanide-like contraction in 5f electrons.
  • The ionic radius of Cf⁴+ (~0.92 Å) is comparable to Pu⁴+ (0.93 Å) and Cm⁴+ (0.91 Å), enabling structural similarities in oxide matrices .

Thermochemical and Functional Comparisons

Property CfO₂ UO₂ PuO₂
ΔfH° (kJ/mol) Not reported -1085 -1050
Melting Point (°C) >2000 (estimated) 2847 2400
Neutron Emission High (²⁵²Cf) None None
Applications Nuclear research Nuclear fuel Nuclear fuel

Notes:

  • CfO₂’s thermochemical data remain scarce due to handling difficulties, but its high melting point is inferred from analogous actinide oxides .
  • Unlike UO₂/PuO₂ (used in reactors), CfO₂’s utility lies in neutron source materials and fundamental studies of transuranic chemistry .

Ternary Oxides and Pyrochlores

Californium forms complex oxides like Cf₂Zr₂O₇ , a cubic pyrochlore (lattice parameter 10.57 Å) used to study actinide-zirconate matrices for nuclear waste immobilization . Comparable systems include:

  • Pu₂Zr₂O₇ : Lattice parameter ~10.60 Å.
  • Cm₂Zr₂O₇ : Lattice parameter ~10.54 Å.

These pyrochlores exhibit systematic lattice contraction with increasing atomic number, consistent with actinide contraction .

Q & A

Basic Research: What are the established synthetic routes for Californium(IV) Oxide (CfO₂), and what experimental conditions are critical for reproducibility?

This compound is synthesized primarily through oxidation of californium precursors under high-pressure molecular oxygen or via neutron irradiation of uranium/plutonium dioxide in nuclear reactors. Key steps include:

  • High-pressure oxidation : Cf(III) compounds (e.g., Cf₂O₃) are treated with O₂ at pressures exceeding 1 atm and elevated temperatures (~300–500°C) to stabilize the +4 oxidation state .
  • Neutron irradiation : CfO₂ forms indirectly during neutron bombardment of UO₂ or PuO₂, where neutron capture and decay chains yield californium isotopes .
    Reproducibility considerations : Precise control of oxygen partial pressure, temperature, and radiation flux is critical due to Cf’s radioactivity and tendency to revert to Cf(III) under ambient conditions .

Advanced Research: How do researchers address challenges in stabilizing Cf(IV) in aqueous systems, given its strong reduction potential?

Cf(IV) is thermodynamically unstable in aqueous solutions, with the Cf(III)/Cf(IV) redox couple estimated at < -1.6 V, making aqueous synthesis impractical. Advanced methodologies include:

  • Non-aqueous solvents : Using anhydrous HF or molten salts to avoid hydrolysis and reduction .
  • Solid-state matrices : Encapsulating CfO₂ in fluorite-structured oxides (e.g., ZrO₂) to isolate it from reactive solvents .
  • Spectroscopic monitoring : Employing X-ray absorption near-edge structure (XANES) to track oxidation state changes in situ .

Basic Research: What crystallographic techniques are used to characterize CfO₂, and what structural parameters define its fluorite lattice?

CfO₂ adopts a cubic fluorite structure (space group Fm3\overline{3}m). Key techniques include:

  • X-ray powder diffraction (XRPD) : Resolves lattice parameters (e.g., 531.0 ± 0.2 pm) and confirms phase purity .
  • Rietveld refinement : Quantifies atomic displacement parameters and oxygen vacancy effects .
    Critical parameters : Lattice expansion/contraction under radiation damage and temperature must be monitored via in situ diffraction .

Advanced Research: How can conflicting reports on CfO₂ lattice parameters be resolved, and what factors contribute to these discrepancies?

Discrepancies in lattice parameters (e.g., ±0.2 pm variations) arise from:

  • Isotopic composition : Differences in ²⁴⁹Cf vs. ²⁵²Cf isotopic content alter atomic radii due to relativistic effects .
  • Synthetic history : Neutron-irradiated samples may retain defects or impurities compared to high-purity oxidized Cf₂O₃ .
    Resolution strategies : Cross-validation using neutron diffraction (to account for Cf’s high neutron cross-section) and isotopic enrichment protocols .

Basic Research: What spectroscopic methods are employed to study CfO₂’s electronic and magnetic properties?

  • X-ray photoelectron spectroscopy (XPS) : Identifies Cf(IV) via binding energy shifts in the Cf 4f core levels .
  • Mössbauer spectroscopy : Probes hyperfine interactions in ²⁴⁹Cf-enriched samples, though limited by short half-lives .
  • UV-Vis-NIR : Detects f-f transitions in Cf(IV), though obscured by radiation-induced sample degradation .

Advanced Research: How does CfO₂’s neutron emission influence experimental design in material science studies?

²⁵²CfO₂ emits 1.7 × 10⁸ neutrons/min·μg, necessitating:

  • Remote handling : Use of robotic systems in hot cells to minimize radiation exposure .
  • Radiation-hardened detectors : Germanium or silicon carbide sensors for in situ neutron flux measurements .
  • Shielding optimization : Borated polyethylene or lead layers to attenuate gamma rays during diffraction experiments .

Basic Research: What safety protocols are essential when handling CfO₂ in laboratory settings?

  • Containment : Double-walled gloveboxes with HEPA filtration to prevent airborne contamination .
  • Dosimetry : Real-time neutron/gamma dosimeters (e.g., CR-39 track detectors) for personnel monitoring .
  • Waste management : Immobilization in borosilicate glass matrices for long-term storage .

Advanced Research: How can CfO₂’s role as a neutron source be optimized for subcritical nuclear experiments?

CfO₂ pellets are embedded in uranium hydride (UH₃) configurations to enhance neutron moderation. Optimization involves:

  • Geometry tuning : Cylindrical vs. spherical UH₃-CfO₂ assemblies to maximize neutron multiplication (k-effective) .
  • Noise analysis : Frequency-domain measurements to distinguish intrinsic Cf neutron pulses from fission chain signals .
  • Monte Carlo simulations : MCNP or Serpent codes to model neutron transport and validate experimental k-eff values .

Basic Research: What analytical criteria distinguish CfO₂ from other actinide(IV) oxides (e.g., ThO₂, UO₂)?

  • Lattice parameters : CfO₂ (531 pm) vs. ThO₂ (560 pm) vs. UO₂ (547 pm) .
  • Thermal stability : CfO₂ decomposes at lower temperatures (~600°C) compared to UO₂ (>2800°C) .
  • Neutron emission : Unique to ²⁵²CfO₂, absent in non-radioactive analogs .

Advanced Research: What methodologies enable the study of CfO₂’s radiation damage effects over time?

  • Accelerated aging : Ion irradiation (e.g., Au⁺ beams) to simulate decades of alpha decay in hours .
  • TEM tomography : Captures void swelling and amorphization in real time .
  • Density functional theory (DFT) : Predicts defect formation energies and migration pathways in the fluorite lattice .

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